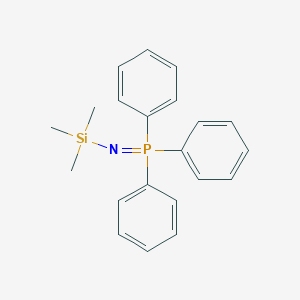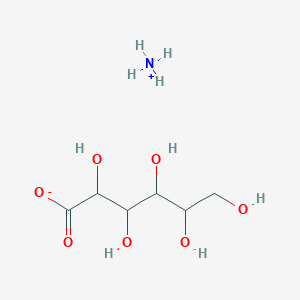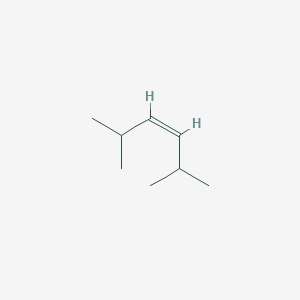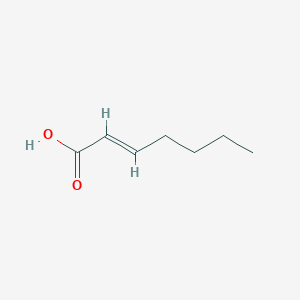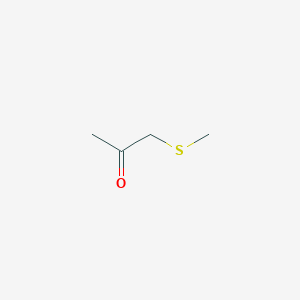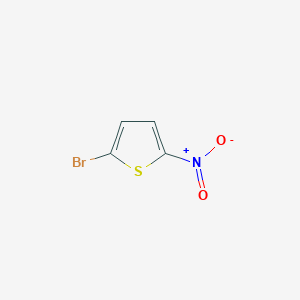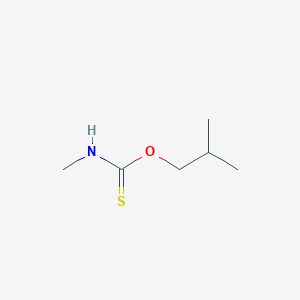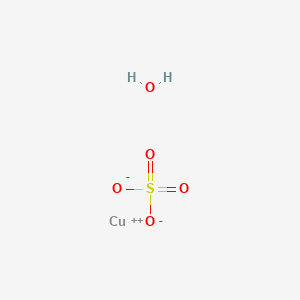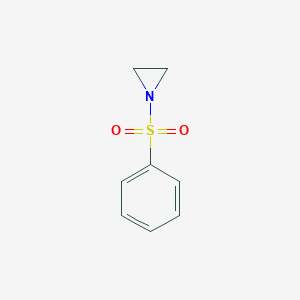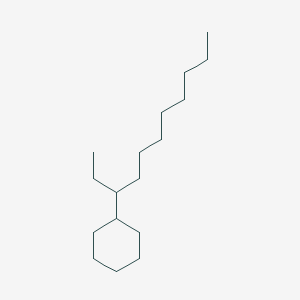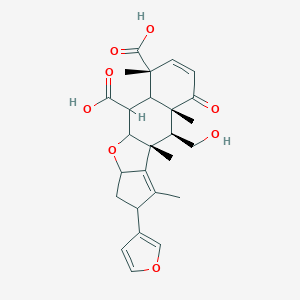
Nimbic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nimbic acid is a plant-derived compound that has attracted considerable attention in recent years due to its potential applications in various fields. It is a triterpenoid compound that is found in the leaves of the neem tree, Azadirachta indica. The neem tree is native to the Indian subcontinent, and its leaves have been used in traditional medicine for centuries. Nimbic acid has been identified as one of the key bioactive compounds in neem leaves, and it has been the subject of extensive scientific research in recent years.
Wirkmechanismus
The mechanism of action of nimbic acid is not fully understood, but it is believed to act on various cellular pathways and processes. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of various genes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Nimbic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have a positive effect on the immune system by increasing the production of white blood cells. Additionally, it has been shown to have a hypoglycemic effect by reducing blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
Nimbic acid has several advantages for use in lab experiments. It is a natural compound that is readily available and easy to extract from neem leaves. It has also been shown to have low toxicity and to be relatively safe for use in humans. However, there are some limitations to its use in lab experiments. Its low solubility in water can make it difficult to administer, and its variable purity can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on nimbic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a natural pesticide and insecticide in agriculture. Research is needed to determine its effectiveness and safety compared to conventional pesticides. Additionally, further studies are needed to elucidate its mechanism of action and to identify new therapeutic targets.
Synthesemethoden
Nimbic acid can be synthesized using various methods, including chemical synthesis and extraction from neem leaves. Chemical synthesis involves the use of organic solvents and reagents to produce nimbic acid. However, this method is expensive and requires specialized equipment and expertise. Extraction from neem leaves is a more practical method, and it involves the use of solvents such as methanol or ethanol to extract nimbic acid from the leaves. This method is relatively simple and cost-effective and has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Nimbic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the field of medicine, nimbic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have a positive effect on the immune system and to help regulate blood sugar levels. In the field of agriculture, nimbic acid has been used as a natural pesticide and insecticide due to its anti-microbial properties.
Eigenschaften
CAS-Nummer |
11030-74-3 |
|---|---|
Produktname |
Nimbic acid |
Molekularformel |
C26H30O8 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(4R,8S,9S,10R)-13-(furan-3-yl)-9-(hydroxymethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-12-14(13-6-8-33-11-13)9-15-19(12)26(4)16(10-27)25(3)17(28)5-7-24(2,23(31)32)20(25)18(22(29)30)21(26)34-15/h5-8,11,14-16,18,20-21,27H,9-10H2,1-4H3,(H,29,30)(H,31,32)/t14?,15?,16-,18?,20?,21?,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
LACLJUZVQWMXBS-VNQZPSTLSA-N |
Isomerische SMILES |
CC1=C2C(CC1C3=COC=C3)OC4[C@@]2([C@@H]([C@@]5(C(C4C(=O)O)[C@](C=CC5=O)(C)C(=O)O)C)CO)C |
SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |
Kanonische SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4C(=O)O)C(C=CC5=O)(C)C(=O)O)C)CO)C |
Synonyme |
nimbic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



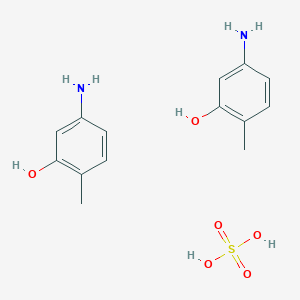
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
